
Dehydrocorydaline
Descripción general
Descripción
La dehidrocordalina es un compuesto alcaloide cuaternario aislado de la hierba medicinal china tradicional Corydalis yanhusuo . Se ha demostrado que posee diversas propiedades farmacológicas, incluidas efectos antiinflamatorios, antitrombóticos y cardioprotectores . Este compuesto ha llamado la atención en la investigación científica debido a sus posibles aplicaciones terapéuticas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La dehidrocordalina se puede sintetizar a través de varias reacciones químicas que involucran los compuestos precursores que se encuentran en Corydalis yanhusuo. Las rutas sintéticas generalmente implican múltiples pasos, incluidas reacciones de metilación, desmetilación y oxidación .
Métodos de Producción Industrial: La producción industrial de dehidrocordalina implica la extracción y purificación del compuesto de Corydalis yanhusuo. El proceso incluye el uso de solventes como metanol y etanol para la extracción, seguido de técnicas cromatográficas para la purificación .
Análisis De Reacciones Químicas
Impact on Vascular Smooth Muscle Cells (VSMCs)
- Phenotype Maintenance DHC can maintain the contractile phenotype of VSMCs, which is important for regulating vascular diameter and blood flow . Studies have shown that DHC upregulates the mRNA levels of VSMC contractile phenotype markers like Cnn1, Myh11, Sm22α, and Acta2 in a time- and dose-dependent manner .
- Inhibition of Secretory Phenotype Transition DHC inhibits the Platelet-Derived Growth Factor-BB (PDGF-BB)-induced VSMC secretory phenotype transition in vitro .
- Reduction of Inflammatory Factors DHC reduces mRNA levels of inflammatory factors such as Cd68, Ccl2, Tlr4, and Vcam1 in VSMCs . It also effectively inhibits VCAM1 protein expression .
- Upregulation of Spta1 Expression DHC induces the upregulation of spectrin alpha, erythrocytic 1 (Spta1) mRNA and protein levels in VSMCs. Knockdown of Spta1 negates the increase in contractile phenotype marker expression prompted by DHC, suggesting that Spta1 mediates DHC's effects .
- Interaction with SPTA1 Molecular docking results indicated hydrogen bonds formed between DHC and SPTA1 through the ARG118 amino acid residue, with a calculated binding energy of −6.3 kcal/mol .
Pharmacokinetic Studies
Pharmacokinetic studies of DHC in rats have revealed data regarding plasma concentration, absorption, and elimination when administered orally, both in pure form and within an extract of Er-Fu-Yan (EFY) .
Table 1: Pharmacokinetic parameters of DHC in rats following oral administration, either in an EFY form or in pure form, at an equivalent dose of 97.5 mg/kg .
Parameter | Dosage Forms | p Value |
---|---|---|
EFY | DHC | |
C<sub>max</sub> (ng/mL) | 28.7 ± 6.92 | 9.40 ± 4.18 |
T<sub>max</sub> (h) | 0.31 ± 0.13 | 1.00 ± 0.00 |
AUC<sub>0-t</sub> (ng∙h/mL) | 71.92 ± 14.79 | 52.39 ± 12.82 |
AUC<sub>0-∞</sub> (ng∙h/mL) | 115.12 ± 34.12 | 59.08 ± 11.53 |
T<sub>1/2</sub> (h) | 21.71 ± 12.35 | 7.93 ± 1.34 |
K<sub>e</sub> (1/h) | 0.05 ± 0.03 | 0.09 ± 0.02 |
The EFY form of DHC exhibited a higher C<sub>max</sub> and AUC<sub>0–∞</sub> compared to the pure compound, indicating enhanced absorption. The elimination half-life (T<sub>1/2</sub>) was also longer in the EFY form, while the T<sub>max</sub> was shorter, suggesting faster absorption when DHC is administered in EFY form .
Aplicaciones Científicas De Investigación
Antibacterial Activity
Dehydrocorydaline has been identified as a potent antibacterial agent. A study demonstrated its effectiveness against Listeria monocytogenes, a significant foodborne pathogen. The compound exhibited a minimum inhibitory concentration (MIC) of 1 mg/mL and a minimum bactericidal concentration (MBC) of 2 mg/mL, indicating strong antibacterial properties. Furthermore, it was shown to disrupt bacterial cell wall synthesis and motility while inhibiting biofilm formation .
Table 1: Antibacterial Efficacy of this compound
Pathogen | MIC (mg/mL) | MBC (mg/mL) | Mechanism of Action |
---|---|---|---|
Listeria monocytogenes | 1 | 2 | Disruption of cell wall synthesis, motility inhibition |
Anti-Inflammatory Effects
This compound exhibits significant anti-inflammatory effects. It has been shown to reduce the expression levels of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. In a study involving human chondrocytes treated with TNFα, this compound restored cell proliferation and inhibited the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components .
Table 2: Inflammatory Markers Modulated by this compound
Cytokine | Effect |
---|---|
TNFα | Reduced expression |
IL-1β | Reduced expression |
IL-6 | Reduced expression |
Anti-Tumor Activity
Research indicates that this compound possesses anti-tumor properties, particularly in breast cancer models. It has been reported to inhibit the proliferation of breast cancer cells, although the precise molecular mechanisms remain to be fully elucidated . Additionally, this compound has shown promise in reducing metastasis in non-small cell lung cancer and melanoma .
Table 3: Anti-Tumor Effects of this compound
Cancer Type | Effect |
---|---|
Breast Cancer | Inhibition of cell proliferation |
Non-Small Cell Lung Cancer | Reduced metastasis |
Melanoma | Reduced tumor growth |
Cardiovascular Applications
This compound has been investigated for its potential in treating cardiovascular diseases. A recent study revealed that it helps maintain the contractile phenotype of vascular smooth muscle cells (VSMCs), which is crucial for vascular health. The compound inhibited VSMC proliferation and migration while promoting the expression of contractile markers . This suggests a protective role against atherosclerosis.
Table 4: Cardiovascular Effects of this compound
Parameter | Effect |
---|---|
VSMC Proliferation | Inhibited |
Migration | Inhibited |
Contractile Marker Expression | Increased |
Pain Management
Mecanismo De Acción
La dehidrocordalina ejerce sus efectos a través de múltiples dianas y vías moleculares:
Antitrombótico: Inhibe la agregación plaquetaria y la formación de trombos al modular la actividad de diversas enzimas involucradas en la cascada de coagulación.
Cardioprotector: Mejora la liberación de óxido nítrico y reduce el estrés oxidativo, mejorando así la función vascular y reduciendo el riesgo de aterosclerosis.
Comparación Con Compuestos Similares
La dehidrocordalina es estructuralmente similar a otros alcaloides cuaternarios, como la berberina y la palmatina . es único en su capacidad de modular múltiples vías biológicas simultáneamente, lo que la convierte en una candidata prometedora para terapias multiobjetivo .
Compuestos Similares:
- Berberina
- Palmatina
- Coptisina
El perfil farmacológico único de la dehidrocordalina y su mecanismo de acción multiobjetivo la distinguen de otros compuestos similares, destacando su potencial como agente terapéutico versátil.
Actividad Biológica
Dehydrocorydaline (DHC) is an alkaloid derived from the rhizome of Corydalis turschaninovii, which has garnered attention for its diverse biological activities. This article explores the antibacterial, anti-inflammatory, antinociceptive, and neuroprotective effects of DHC, supported by recent research findings and case studies.
1. Antibacterial Activity
DHC has been identified as a potent antibacterial agent, particularly against Listeria monocytogenes, a significant foodborne pathogen.
- Mechanism of Action : A study utilized high-performance liquid chromatography coupled with hybrid linear ion trap quadrupole-orbitrap mass spectrometry (HPLC-LTQ-Orbitrap-MS/MS) to analyze DHC's effects. It demonstrated that DHC exhibits a minimum inhibitory concentration (MIC) of 1 mg/mL and a minimum bactericidal concentration (MBC) of 2 mg/mL against L. monocytogenes .
- Multi-target Mechanisms : Proteomic analysis revealed that DHC disrupts carbohydrate metabolism, inhibits cell wall synthesis, and impairs bacterial motility, indicating its multi-target action against bacterial cells .
Parameter | Value |
---|---|
Minimum Inhibitory Concentration (MIC) | 1 mg/mL |
Minimum Bactericidal Concentration (MBC) | 2 mg/mL |
2. Anti-inflammatory and Antinociceptive Effects
DHC exhibits significant anti-inflammatory properties and has been shown to alleviate pain in various models.
- Antinociceptive Effects : Research involving acetic acid-induced writhing tests and formalin paw tests in mice demonstrated that DHC provided a dose-dependent reduction in pain responses without affecting locomotor activity. The effective doses ranged from 3.6 to 10 mg/kg .
- Inflammatory Mediators : DHC administration led to decreased levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the spinal cord, suggesting its potential in managing inflammatory pain .
3. Neuroprotective Effects
DHC has shown promise in neuroprotection, particularly in models of depression.
- Chronic Unpredictable Mild Stress (CUMS) : In CUMS mouse models, DHC treatment significantly improved depressive-like behaviors and reduced neuronal damage in the hippocampus. Behavioral assays indicated increased sucrose preference and reduced immobility times in treated groups compared to controls .
- Mechanistic Insights : The neuroprotective effects are linked to the modulation of astrocyte activation via the NLRP3 inflammasome pathway, which is crucial for neuroinflammation and neuronal survival .
4. Cardiovascular Protection
Emerging studies suggest that DHC may also protect cardiovascular health.
- Atherosclerosis Model : In apolipoprotein E-deficient (ApoE−/−) mice, DHC treatment reduced atherosclerotic lesions by inhibiting macrophage-mediated inflammation through suppression of ERK1/2 signaling pathways .
Case Studies
Several studies highlight the varied applications of DHC:
- Breast Cancer Inhibition : DHC has been shown to inhibit the proliferation of MCF-7 breast cancer cells in vitro, indicating its potential as an anti-cancer agent .
- Bone Cancer Pain Management : Research indicates that DHC can attenuate bone cancer pain by shifting microglial polarization states in the spinal cord .
Propiedades
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-12H,8-9H2,1-5H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKQJTRWODZPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24NO4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10605-03-5 (chloride) | |
Record name | Dehydrocorydalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30904183 | |
Record name | Dehydrocorydalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30045-16-0 | |
Record name | Dehydrocorydaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30045-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydrocorydalin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030045160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrocorydalin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dehydrocorydaline exert its anti-metastatic effects in Non-Small Cell Lung Carcinoma (NSCLC) cells?
A1: this compound demonstrates anti-metastatic activity in NSCLC cells through a multifaceted mechanism. Primarily, it targets the B-cell lymphoma 2 (Bcl-2) signaling pathway, downregulating the expression of the anti-apoptotic protein Bcl-2 while promoting the expression of the pro-apoptotic protein Bax []. Additionally, this compound effectively suppresses the expression of matrix metalloproteinases (MMPs), specifically MMP-7 and MMP-9, which are key enzymes involved in the breakdown of the extracellular matrix, facilitating cancer cell invasion and metastasis [].
Q2: Are there any studies investigating the impact of this compound on specific molecular targets within the Bcl-2 signaling pathway?
A2: While the provided research highlights the interaction of this compound with the Bcl-2 signaling pathway, further investigation is needed to elucidate the precise molecular targets within this pathway. Future studies focusing on identifying specific interactions between this compound and key proteins within the Bcl-2 pathway will be crucial for a comprehensive understanding of its anti-tumor mechanisms.
Q3: What is the historical context of this compound research?
A3: Early research on this compound, specifically the study "Ueber das r‐Corydalin" [], primarily focused on its structural characterization and synthesis. This laid the groundwork for subsequent investigations exploring its biological activities. More recently, studies like the one highlighting its anti-metastatic effects in NSCLC cells [] demonstrate a shift towards understanding its potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.